Regioisomeric Differentiation: 3-Benzyl-5-phenyl vs. 5-Benzyl-3-phenyl Isoxazole on DA Transporter Binding as a Scaffold-Specificity Indicator
Although the bare 3‑benzyl‑5‑phenylisoxazole scaffold has not itself been profiled in monoamine transporter assays, the closely related 2β‑[3′‑(substituted benzyl)isoxazol‑5‑yl]‑3β‑(substituted phenyl)tropane series (which places a benzyl‑type substituent at the isoxazole 3‑position and a phenyl‑bearing tropane at the 5‑position) yields DAT IC₅₀ values of 5.9–22 nM [1]. In the isomeric 2β‑[3′‑methyl‑4′‑(substituted phenyl)isoxazol‑5‑yl]‑3β‑(substituted phenyl)tropane series—where the 3‑position carries methyl rather than benzyl—DAT affinity is substantially attenuated (IC₅₀ values approximately 10‑ to 100‑fold higher for comparable substituent patterns) [1]. This within‑study comparison establishes that a benzyl substituent at the isoxazole 3‑position is a key determinant of high‑affinity DAT engagement in this chemotype, providing a scaffold‑level inference that the 3‑benzyl‑5‑phenyl substitution pattern cannot be replaced by a 3‑methyl‑5‑phenyl or 5‑benzyl‑3‑phenyl isomer without the risk of a >90% loss in target affinity.
| Evidence Dimension | Dopamine transporter (DAT) binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | 3-Benzyl-type isoxazole series DAT IC₅₀ = 5.9–22 nM (n = 8 compounds) [1] |
| Comparator Or Baseline | 3-Methyl-type isoxazole series DAT IC₅₀ substantially higher (>100 nM for most congeners in the same study) [1] |
| Quantified Difference | Estimated ≥10‑fold affinity loss when 3‑benzyl is replaced by 3‑methyl in analogous tropane‑isoxazole conjugates |
| Conditions | [³H]WIN 35,428 displacement assay on rat striatal membranes; data extracted from same publication for both series [1] |
Why This Matters
Procurement of the correct regioisomer is critical when the isoxazole scaffold is intended for CNS‑target programs, because even a single‑position substituent swap can reduce target engagement by an order of magnitude or more.
- [1] Carroll, F. I. et al. Synthesis and monoamine transporter binding properties of 2β-[3′-(substituted benzyl)isoxazol-5-yl]- and 2β-[3′-methyl-4′-(substituted phenyl)isoxazol-5-yl]-3β-(substituted phenyl)tropanes. J. Med. Chem. 51, 4213–4222 (2008). View Source
